molecular formula C19H14N2O3 B5911548 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE

7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE

Cat. No.: B5911548
M. Wt: 318.3 g/mol
InChI Key: ZQVWVUZVKFZJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a phenylhydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Coupling with a chromone derivative: The pyrazole intermediate is then coupled with a chromone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromone ring can be reduced to form an alcohol.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity and ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE is not fully understood. it is believed to exert its effects through the following pathways:

    Antioxidant activity: The hydroxyl group at the 7-position can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer activity: It may induce apoptosis in cancer cells by modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE
  • This compound derivatives
  • Other flavonoid derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chromone ring with a pyrazole moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-hydroxy-5-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-12-7-15(22)8-17-18(12)19(23)16(11-24-17)13-9-20-21(10-13)14-5-3-2-4-6-14/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWVUZVKFZJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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